molecular formula C13H20N6O4S2 B111284 5-[7-(5-Amino-1,3,4-thiadiazol-2-YL)heptyl]-1,3,4-thiadiazol-2-ylamine oxalate CAS No. 1177312-67-2

5-[7-(5-Amino-1,3,4-thiadiazol-2-YL)heptyl]-1,3,4-thiadiazol-2-ylamine oxalate

Cat. No.: B111284
CAS No.: 1177312-67-2
M. Wt: 388.5 g/mol
InChI Key: LXQOAVBZJQWIQI-UHFFFAOYSA-N
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Description

5-[7-(5-Amino-1,3,4-thiadiazol-2-YL)heptyl]-1,3,4-thiadiazol-2-ylamine oxalate is a complex organic compound featuring two thiadiazole rings. Thiadiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[7-(5-Amino-1,3,4-thiadiazol-2-YL)heptyl]-1,3,4-thiadiazol-2-ylamine oxalate typically involves multiple steps:

    Formation of the Thiadiazole Ring: The initial step involves the cyclization of thiosemicarbazide with carbon disulfide under basic conditions to form 1,3,4-thiadiazole.

    Alkylation: The thiadiazole ring is then alkylated with a suitable alkyl halide, such as 1-bromoheptane, to introduce the heptyl chain.

    Amination: The resulting intermediate undergoes amination to introduce the amino group at the 5-position of the thiadiazole ring.

    Oxalate Formation: Finally, the compound is reacted with oxalic acid to form the oxalate salt, enhancing its solubility and stability.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, forming nitroso or nitro derivatives.

    Reduction: Reduction of the thiadiazole rings can lead to the formation of dihydrothiadiazoles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Dihydrothiadiazoles.

    Substitution Products: Various substituted thiadiazoles depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, 5-[7-(5-Amino-1,3,4-thiadiazol-2-YL)heptyl]-1,3,4-thiadiazol-2-ylamine oxalate has shown potential as an antimicrobial agent. Its ability to inhibit the growth of bacteria and fungi makes it a candidate for the development of new antibiotics.

Medicine

In medicine, this compound is being investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells, making it a promising candidate for chemotherapy.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1,3,4-thiadiazole-2-thiol
  • 2-Amino-1,3,4-thiadiazole
  • 5-(Methylthio)-1,3,4-thiadiazole-2-amine

Uniqueness

Compared to these similar compounds, 5-[7-(5-Amino-1,3,4-thiadiazol-2-YL)heptyl]-1,3,4-thiadiazol-2-ylamine oxalate has a longer alkyl chain, which can enhance its lipophilicity and membrane permeability. This structural feature may contribute to its higher biological activity and potential therapeutic applications.

Properties

IUPAC Name

5-[7-(5-amino-1,3,4-thiadiazol-2-yl)heptyl]-1,3,4-thiadiazol-2-amine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N6S2.C2H2O4/c12-10-16-14-8(18-10)6-4-2-1-3-5-7-9-15-17-11(13)19-9;3-1(4)2(5)6/h1-7H2,(H2,12,16)(H2,13,17);(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXQOAVBZJQWIQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC1=NN=C(S1)N)CCCC2=NN=C(S2)N.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N6O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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